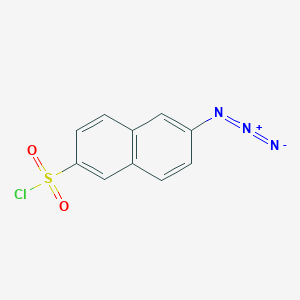

6-Azidonaphthalene-2-sulfonyl chloride

Description

6-Azidonaphthalene-2-sulfonyl chloride is a specialized sulfonyl chloride derivative featuring an azide (-N₃) substituent at the 6-position of the naphthalene ring. This compound is structurally characterized by its sulfonyl chloride (-SO₂Cl) group at the 2-position, which confers high electrophilicity, and the azide group, which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Primary applications include its use as a bioconjugation reagent for labeling biomolecules (e.g., proteins, nucleic acids) and in the synthesis of fluorescent probes or polymer materials. Its reactivity with alkynes allows for efficient, selective bond formation under mild conditions, making it valuable in chemical biology and materials science.

Properties

IUPAC Name |

6-azidonaphthalene-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O2S/c11-17(15,16)10-4-2-7-5-9(13-14-12)3-1-8(7)6-10/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPMNHZIWBMJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)Cl)C=C1N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azidonaphthalene-2-sulfonyl chloride typically involves the introduction of an azide group to a naphthalene sulfonyl chloride precursor. One common method is the reaction of 6-chloronaphthalene-2-sulfonyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution of the chlorine atom by the azide group.

Industrial Production Methods

While specific industrial production methods for 6-Azidonaphthalene-2-sulfonyl chloride are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds.

Chemical Reactions Analysis

Types of Reactions

6-Azidonaphthalene-2-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions:

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) in solvents like DMF or acetonitrile.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Cycloaddition: Alkynes in the presence of a copper catalyst for the Huisgen cycloaddition.

Major Products Formed

Substitution: Various substituted naphthalene derivatives.

Reduction: 6-Aminonaphthalene-2-sulfonyl chloride.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

6-Azidonaphthalene-2-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in click chemistry.

Biology: Employed in the modification of biomolecules through azide-alkyne cycloaddition, enabling the study of biological processes.

Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of dyes, polymers, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of 6-Azidonaphthalene-2-sulfonyl chloride primarily involves its reactivity due to the presence of the azide and sulfonyl chloride groups. The azide group can participate in nucleophilic substitution and cycloaddition reactions, while the sulfonyl chloride group can act as an electrophile in various chemical transformations. These reactive sites enable the compound to interact with a wide range of molecular targets and pathways, facilitating its use in diverse chemical applications.

Comparison with Similar Compounds

6-Isopropoxynaphthalene-2-sulfonyl Chloride

- Substituent : Isopropoxy (-OCH(CH₃)₂) at the 6-position.

- Reactivity : The isopropoxy group is electron-donating, reducing electrophilicity at the sulfonyl chloride compared to the azide variant. This compound is more stable and suited for nucleophilic substitutions (e.g., forming sulfonamides).

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals or agrochemicals requiring steric bulk .

2-Naphthalenesulfonyl Chloride

- Substituent: No functional group at the 6-position.

- Reactivity : Standard sulfonyl chloride reactivity, lacking the azide’s click chemistry utility.

- Applications : Widely used in sulfonamide synthesis and as a crosslinking agent.

Comparative Data Table

Reactivity and Stability

- 6-Azidonaphthalene-2-sulfonyl chloride : Demonstrates rapid kinetics in CuAAC reactions (second-order rate constants >1 M⁻¹s⁻¹), enabling efficient biomolecule labeling. However, it exhibits light sensitivity, with studies showing 50% decomposition under UV light (365 nm) within 24 hours unless stored in amber glass .

- Its bulkier substituent reduces reaction rates in nucleophilic substitutions by ~30% compared to unsubstituted 2-naphthalenesulfonyl chloride.

Commercial Availability and Handling Considerations

- 6-Azidonaphthalene-2-sulfonyl chloride : Available through specialized suppliers (e.g., TCI Chemicals) but requires cold storage (-20°C) and inert handling due to shock sensitivity.

- 6-Isopropoxynaphthalene-2-sulfonyl chloride : Readily accessible via platforms like chemical B2B marketplaces, with bulk pricing ~$120/g .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.